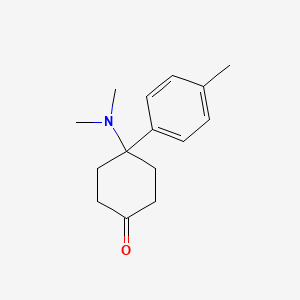

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEODKLEIJWHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503812 | |

| Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-06-9 | |

| Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65619-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DIMETHYLAMINO-4-(P-TOLYL)CYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WTJ4H57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Significance of Arylcyclohexanone Scaffolds in Synthetic Chemistry

The arylcyclohexanone framework, which forms the core of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, is a privileged scaffold in the world of organic chemistry. This structural motif is present in a multitude of natural products and pharmaceutically active compounds. beilstein-journals.org The inherent reactivity of the cyclohexanone (B45756) ring, combined with the electronic and steric properties of the aryl substituent, makes it a versatile building block for creating complex molecular architectures.

The stereoselective synthesis of the cyclohexanone skeleton is a significant area of research, as it is the central structure in various biologically active molecules. beilstein-journals.org For instance, certain derivatives are investigated for their potential to inhibit cell growth selectively. beilstein-journals.org Furthermore, 4-substituted cyclohexanones are crucial intermediates in the production of materials like liquid crystals and in the synthesis of agrochemicals and pharmaceuticals. google.com

Synthetic chemists have developed numerous methods to construct and functionalize these scaffolds. Cascade reactions, such as the Michael-aldol reaction, are employed to build highly substituted cyclohexanones with a high degree of stereocontrol. beilstein-journals.org Other advanced strategies include catalytic enantioselective reactions, like the Baeyer-Villiger oxidation, which can transform prochiral arylcyclohexanones into valuable chiral lactones. acs.org The development of these synthetic methodologies underscores the academic and industrial importance of the arylcyclohexanone core.

Fundamental Structural Elements and Their Implications for Chemical Reactivity

Multi-Step Synthesis from Precursors

The construction of this compound is often achieved through a linear, multi-step sequence starting from simpler, commercially available precursors. These routes are designed to build the complex architecture of the target molecule step-by-step, allowing for careful control over the introduction of each functional group.

A prominent synthetic pathway commences with appropriately substituted arylacetonitriles. nih.gov This method involves a series of key transformations including a double Michael reaction, cyclization, decarboxylation, and the formation of a crucial isocyanate intermediate, which is then converted into the desired amine. nih.gov

Ketal-Protected Intermediates and Deprotection Strategies

In multi-step syntheses, the reactivity of the cyclohexanone carbonyl group can interfere with subsequent chemical transformations. To circumvent this, the carbonyl group is often temporarily masked using a protecting group. Ketal protection, particularly forming an ethylene (B1197577) ketal, is a common and effective strategy. google.com

The synthesis described in a key patent involves the preparation of 4-Dimethylamino-4-(p-tolyl)cyclohexanone, ethylene ketal hydrochloride. google.com This intermediate protects the ketone functionality while other reactions, such as the conversion of an isocyanate to the dimethylamino group, are performed. nih.govgoogle.com The final step in the synthesis is the removal of the ketal protecting group to reveal the cyclohexanone carbonyl.

Deprotection is typically achieved by acid-catalyzed hydrolysis. google.comorganic-chemistry.orgorganic-chemistry.org A reaction solution containing the ketal, hydrochloric acid, and a solvent like methanol (B129727) can be stirred at room temperature for several days to effect the cleavage. google.com Following the removal of the solvent, basification of the residue precipitates the final product, which can then be purified. google.com A variety of reagents and conditions can be employed for ketal deprotection, offering chemists flexibility based on the substrate's sensitivity to other functional groups.

Table 1: Selected Methods for Ketal Deprotection

| Catalyst/Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous Methanol, 25°C | Standard acidic hydrolysis; may require long reaction times. | google.com |

| Bismuth Nitrate Pentahydrate | CH2Cl2, reflux | Mild and chemoselective method. | acs.org |

| Iodine (catalytic) | Acetone/Water | Neutral conditions, tolerates many sensitive groups. | organic-chemistry.org |

| Er(OTf)₃ (Erbium triflate) | Wet Nitromethane, RT | Very gentle Lewis acid catalyst. | organic-chemistry.org |

Sequential Functionalization of Cyclohexanone Rings

The synthesis of 4-amino-4-arylcyclohexanones from arylacetonitrile precursors is a prime example of sequential functionalization. The process builds the functionalized cyclohexanone ring through a carefully orchestrated series of reactions. nih.gov

The key steps in this sequence are:

Double Michael Addition: An arylacetonitrile (e.g., p-tolylacetonitrile) reacts with two equivalents of an acrylate (B77674) ester in a base-catalyzed conjugate addition. nih.gov

Dieckmann Cyclization: The resulting diester undergoes an intramolecular condensation to form a cyclic β-keto ester.

Decarboxylation: The ester group is removed, typically through hydrolysis and heating, to yield a substituted cyclohexanone precursor.

Ketalization: The ketone is protected, for instance as an ethylene ketal. nih.govgoogle.com

Functional Group Interconversion: The nitrile group is converted to a carboxylic acid, which is then rearranged to an isocyanate via a Curtius-type rearrangement, often using diphenylphosphoryl azide (B81097) ((C₆H₅O)₂PON₃). nih.gov

Amine Formation: The isocyanate is then reduced and alkylated to form the final dimethylamino group. google.com

Deprotection: The ketal is removed to yield the target this compound. google.com

This sequential approach allows for the construction of a diverse library of analogues by simply varying the initial arylacetonitrile. nih.gov

Mannich Reaction Approaches for Related Cyclohexanone Derivatives

The Mannich reaction is a powerful three-component condensation that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgthermofisher.comtaylorandfrancis.com This reaction is fundamentally suited for the synthesis of structures related to the target compound, as it combines a ketone, an amine, and an aldehyde to form a new carbon-carbon bond and install an aminoalkyl group. wikipedia.orgorganic-chemistry.org

Condensation with Aromatic Aldehydes and Amines

The classical Mannich reaction involves the condensation of an enolizable ketone (like cyclohexanone), a primary or secondary amine (like dimethylamine), and a non-enolizable aldehyde (like formaldehyde). wikipedia.orgtaylorandfrancis.com The mechanism begins with the formation of an electrophilic iminium ion from the reaction of the amine and the aldehyde. wikipedia.orgvaia.com The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone product. wikipedia.org

While a direct three-component synthesis of this compound via a standard Mannich reaction is complex due to the quaternary center, the reaction is widely used to synthesize related aminomethylated cyclohexanones. vaia.comresearchgate.net For example, cyclohexanone can react with dimethylamine (B145610) and formaldehyde (B43269) to yield the corresponding Mannich base. vaia.com

Enamine Intermediate Pathways

An alternative mechanistic pathway for Mannich-type reactions involves the initial formation of an enamine from the ketone and a secondary amine. libretexts.org Enamines are electron-rich and serve as potent carbon nucleophiles, analogous to enolates but formed under milder, neutral or slightly acidic conditions. libretexts.orgnih.gov

In the Stork enamine reaction, for instance, an enamine prepared from a ketone (e.g., cyclohexanone and pyrrolidine) reacts with an electrophile, such as an α,β-unsaturated ketone. libretexts.org This pathway can be adapted for the synthesis of functionalized cyclohexanones. The enamine of cyclohexanone can react with a suitable electrophile to introduce functionality at the alpha position. While not a direct route to the C4-substituted target compound, enamine chemistry is a cornerstone of ketone functionalization. libretexts.orgmdpi.com The reaction of enamines with iminium ions is a key step in many related syntheses. nih.gov

Strategic Derivatization of Cyclohexanone Analogues as Synthetic Routes

The synthesis of this compound can also be viewed as a strategic derivatization of a cyclohexanone core. Methods have been developed for the synthesis of various 4-substituted cyclohexanones, which can serve as platforms for further modification. google.com For example, 4-substituted cyclohexanols can be oxidized to the corresponding cyclohexanones using an oxygen-containing gas as a clean oxidant. google.com

The multi-step synthesis starting from arylacetonitriles is itself a form of strategic derivatization. nih.govgoogle.com The critical transformation involves converting a geminally substituted carboxylic acid intermediate into an isocyanate. nih.gov This isocyanate is a versatile electrophile that can be reacted with various nucleophiles to generate a range of amine derivatives. For the synthesis of the title compound, the isocyanate is reduced and subsequently dimethylated to install the required dimethylamino group, demonstrating a powerful derivatization of the intermediate. google.com This modularity is a key advantage, allowing access to a wide variety of 4-amino-4-arylcyclohexanone analogues by modifying the final derivatization steps.

Reduction of Substituted Cyclohexanone Derivatives

A primary method for the synthesis of tertiary amines from ketone precursors is reductive amination. pearson.com This chemical reaction transforms a carbonyl group into an amine through an intermediate imine or enamine. pearson.com For the synthesis of 4-amino-4-arylcyclohexanone derivatives, this process typically involves the reaction of a substituted cyclohexanone with a secondary amine in the presence of a suitable reducing agent. pearson.comnih.gov

The reaction begins with the condensation of the ketone with a secondary amine, such as dimethylamine, to form an alkyl-iminium ion. This intermediate is then reduced in situ by a hydride reagent to yield the final tertiary amine. nih.gov The choice of reducing agent is critical for the success of the reaction, with various borohydride-based reagents being commonly employed. pearson.comacs.org

A key advantage of this method is its versatility. Visible-light-mediated protocols have been developed that facilitate the addition of alkyl radicals to the in situ generated alkyl-iminium ions, expanding the scope to a broader range of complex tertiary amines in a single step. nih.gov

Table 1: Reducing Agents in Reductive Amination of Ketones

| Reducing Agent | Description | Application Context | Citation |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | A common, mild reducing agent. | Used in the synthesis of secondary and tertiary amines from carbonyls. acs.org | acs.org |

| Sodium Cyanoborohydride (NaBH₃CN) | A selective reducing agent, effective at reducing imines faster than ketones, minimizing side reactions. pearson.com | Widely used for reductive amination under mildly acidic conditions. pearson.com | pearson.com |

| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent, particularly effective for the reductive amination of ketones and aldehydes. | Offers high efficiency and is often preferred in modern organic synthesis. | |

| Silanes (e.g., Phenylsilane) | Used in conjunction with visible-light photoredox catalysis. | Facilitates a radical-based carbonyl alkylative amination process for synthesizing complex tertiary amines. nih.gov | nih.gov |

Grignard Reagent Applications in Amine Introduction

The introduction of both the aryl group and the amine functionality onto a cyclohexanone ring requires a multi-step approach where Grignard reagents play a crucial role. Grignard reagents, or organomagnesium halides, are powerful carbon-based nucleophiles that readily react with electrophilic carbonyl carbons. masterorganicchemistry.compearson.com

In the context of synthesizing this compound, a Grignard reagent is essential for creating the carbon-carbon bond between the cyclohexyl ring and the p-tolyl group. A direct reaction of a Grignard reagent with an amine is generally not productive for this purpose, as primary and secondary amines possess acidic protons that will quench the reagent. quora.comslideshare.net

A plausible synthetic pathway involves the following key steps:

Grignard Addition: The reaction of p-tolylmagnesium bromide with a suitable cyclohexanone precursor. For instance, reacting p-tolylmagnesium bromide with 4-cyanocyclohexanone would introduce the aryl group at the 4-position, yielding 4-cyano-4-(p-tolyl)cyclohexanol.

Functional Group Transformation: The resulting cyanohydrin intermediate can then be transformed. The hydroxyl group would be removed and the ketone functionality restored through oxidation, leading to 4-cyano-4-(p-tolyl)cyclohexanone.

Amine Formation: The nitrile group is then reduced to a primary amine, which can subsequently be methylated (e.g., via Eschweiler-Clarke reaction) to afford the final dimethylamino group.

This sequence highlights the indirect but vital role of the Grignard reaction in constructing the key C-aryl bond of the target molecule.

Table 2: Proposed Synthetic Route Involving a Grignard Reagent

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Oxocyclohexane-1-carbonitrile, p-Tolylmagnesium bromide | Diethyl ether (solvent), then H₃O⁺ workup | 1-Hydroxy-4-(p-tolyl)cyclohexane-1-carbonitrile | Introduction of the p-tolyl group via nucleophilic addition. |

| 2 | 1-Hydroxy-4-(p-tolyl)cyclohexane-1-carbonitrile | Oxidizing agent (e.g., PCC) | 4-Cyano-4-(p-tolyl)cyclohexanone | Re-oxidation to the ketone. |

| 3 | 4-Cyano-4-(p-tolyl)cyclohexanone | Reducing agent (e.g., LiAlH₄) | 4-Aminomethyl-4-(p-tolyl)cyclohexanone | Reduction of nitrile to primary amine. |

| 4 | 4-Aminomethyl-4-(p-tolyl)cyclohexanone | Formaldehyde, Formic acid (Eschweiler-Clarke) | This compound | N-methylation to form the tertiary amine. |

Advanced Catalytic Methods for Structurally Related Compounds

Modern catalysis offers powerful tools for synthesizing complex molecules that are structurally related to this compound. These methods often provide high efficiency and stereoselectivity for constructing heterocyclic systems.

Ruthenium-Catalyzed Transformations (e.g., Ylide Formation, Sigmatropic Rearrangements)

Ruthenium catalysts are highly effective in mediating tandem reactions involving ylide formation and subsequent rearrangements. nih.gov Specifically, ruthenium porphyrin complexes can catalyze the decomposition of diazo compounds to generate a reactive metallocarbene, which then reacts with an amine to form an ammonium (B1175870) ylide. nih.gov This ylide intermediate can undergo a rapid and highly efficient pearson.com-sigmatropic rearrangement to furnish new, complex amine structures. nih.gov

This methodology has been successfully applied to the reaction between ethyl diazoacetate (EDA) and various allylic amines. The process is characterized by high yields and excellent selectivity for the pearson.com-rearrangement product over other potential pathways. nih.gov

Table 3: Ruthenium-Catalyzed Ammonium Ylide Rearrangement

| Amine Substrate | Diazo Compound | Catalyst | Key Transformation | Product Type | Yield | Citation |

|---|---|---|---|---|---|---|

| Allyl Amines | Ethyl Diazoacetate (EDA) | [Ru(II)(TTP)(CO)] | Ammonium Ylide Formation | pearson.com-Sigmatropic Rearrangement Product | 70-80% | nih.gov |

| N,N-Dimethylcrotylamine | Ethyl Diazoacetate (EDA) | [Ru(II)(TTP)(CO)] | Ammonium Ylide Formation | anti- and syn-2-(N,N-dimethylamino)-3-methyl-4-pentenoic acid ethyl esters | - | nih.gov |

| Diazo-tethered Allyl Amines | - | [Ru(II)(TTP)(CO)] | Intramolecular Ammonium Ylide Formation | 2-Allyl-substituted Nitrogen Heterocycles | >90% | nih.gov |

4-(Dimethylamino)pyridine (DMAP)-Catalyzed Cycloadditions (e.g., for 1,3,4-Oxadiazines)

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of organic transformations, including cycloaddition reactions. mdpi.comwikipedia.orgacademie-sciences.fr One notable application is the synthesis of 1,3,4-oxadiazines, which are important frameworks in many bioactive molecules. mdpi.com

The synthesis can be achieved via a DMAP-catalyzed [2+4] cycloaddition of allenoates with N-acyldiazenes. mdpi.com While effective, this method is hampered by the instability of the N-acyldiazene starting materials. A more practical, one-pot protocol has been developed that circumvents this issue. In this improved method, acylhydrazides are subjected to aerobic oxidation to generate the N-acyldiazenes in situ, which then immediately undergo the DMAP-catalyzed cycloaddition with allenoates. This one-pot synthesis provides good to high yields of various 1,3,4-oxadiazines. mdpi.com

Table 4: DMAP-Catalyzed One-Pot Synthesis of 1,3,4-Oxadiazines

| Starting Material 1 | Starting Material 2 | Catalytic System | Key Transformation | Product | Citation |

|---|---|---|---|---|---|

| Acylhydrazides | Allenoates | NaNO₂/HNO₃ (for oxidation), DMAP (for cycloaddition) | In situ N-acyldiazene formation followed by [2+4] cycloaddition. | 1,3,4-Oxadiazines | mdpi.com |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying functional groups and probing the conformational structure of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not readily found in peer-reviewed literature or spectral databases. However, based on its known structure, key vibrational modes can be predicted. The most characteristic absorption would be the strong carbonyl (C=O) stretching vibration of the cyclohexanone ring, typically observed in the region of 1715-1690 cm⁻¹. The presence of the p-disubstituted aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the dimethylamino group is expected in the 1250-1020 cm⁻¹ range. The aliphatic C-H stretching vibrations of the cyclohexyl and methyl groups would appear in the 2950-2850 cm⁻¹ range.

For comparison, the FT-IR spectrum of the parent compound, cyclohexanone, shows a prominent C=O stretch around 1715 cm⁻¹. In a related compound, 2,6-bis(4-chlorobenzylidene)cyclohexanone, the carbonyl stretch is observed at 1666 cm⁻¹. rsc.org This shift to a lower wavenumber is expected due to the conjugation with the benzylidene groups, an effect that would be less pronounced in the non-conjugated this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

As with FT-IR, dedicated FT-Raman spectra for this compound are not publicly available. In a hypothetical Raman spectrum, the symmetric vibrations of the aromatic ring and the C=C bonds would be expected to produce strong signals. The carbonyl stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The various C-H bending and stretching modes would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

While a specific ¹H NMR spectrum for this compound is not available, the expected chemical shifts and multiplicities can be predicted. The protons on the p-tolyl group would appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). The methyl group protons on the tolyl ring would be a singlet around δ 2.3 ppm. The six protons of the dimethylamino group would also appear as a singlet, likely in the δ 2.2-2.8 ppm region. The eight protons of the cyclohexanone ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to their diastereotopic nature and coupling with each other.

For a related compound, 2,6-bis(4-chlorobenzylidene)cyclohexanone, the protons of the cyclohexanone ring appear as a triplet at δ 2.80 ppm and a quintet at δ 1.72 ppm. rsc.org In another similar structure, 2,6-bis((E)-4-(dimethylamino)benzylidene)cyclohexanone, the dimethylamino protons are observed as a singlet at δ 3.84 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Assignments

A ¹³C NMR spectrum provides information on all the unique carbon atoms in a molecule. For this compound, one would expect to see a signal for the carbonyl carbon around δ 208-212 ppm. The quaternary carbon of the cyclohexanone ring attached to the tolyl and dimethylamino groups would be in the δ 60-70 ppm range. The carbons of the dimethylamino group would appear around δ 40 ppm. The tolyl group would show four distinct signals in the aromatic region (δ 120-150 ppm) and one for the methyl carbon around δ 21 ppm. The four carbons of the cyclohexanone ring would have signals in the δ 20-50 ppm range.

In the parent cyclohexanone, the carbonyl carbon appears at δ 212.6 ppm, and the other ring carbons are observed at δ 42.0, 27.1, and 25.1 ppm. For 2,6-bis(4-chlorobenzylidene)cyclohexanone, the carbonyl carbon is at δ 190.44 ppm, and the ring carbons are at δ 28.96 and 23.11 ppm. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation analysis. The molecular formula for this compound is C₁₅H₂₁NO, giving it a molecular weight of 231.34 g/mol . biosynth.comwikipedia.orgncats.iocymitquimica.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231.

The fragmentation pattern would likely involve the loss of the dimethylamino group or cleavage of the cyclohexanone ring. A prominent fragment could arise from an alpha-cleavage adjacent to the carbonyl group. Another likely fragmentation pathway would be the loss of the tolyl group.

Electrospray Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound (C15H21NO, Molecular Weight: 231.34 g/mol ), one would expect to observe a prominent peak corresponding to the protonated molecule [M+H]+. biosynth.comnih.gov

Table 1: Expected ESI-MS Data for this compound

| Expected Ion | Calculated m/z |

|---|---|

| [M+H]+ | 232.17 |

| [M+Na]+ | 254.15 |

| [2M+H]+ | 463.33 |

Note: This table represents expected values, as experimental data is not available in the searched sources.

High-Resolution Mass Spectrometry (HRMS) (Implied by elemental analysis)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This technique would be crucial to confirm the molecular formula of this compound.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C15H21NO | [M+H]+ | 232.1701 |

Note: This table represents expected values, as experimental data is not available in the searched sources.

X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Value not available |

| R-factor (%) | Value not available |

Note: This table is hypothetical as no published crystal structure was found.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Table 4: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Value not available |

| C···H/H···C | Value not available |

| O···H/H···O | Value not available |

| N···H/H···N | Value not available |

Note: This table is hypothetical as no published crystal structure or Hirshfeld analysis was found.

Mechanistic Organic Chemistry and Reactivity Profile

Ketone Functionality Reactivity

The ketone group, with its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the cyclohexanone (B45756) ring is susceptible to attack by nucleophiles. A notable example of this reactivity is the Grignard reaction. It has been documented that derivatives of 4-(dimethylamino)-4-(p-tolyl)cyclohexanone can be synthesized by reacting the ketone with a Grignard reagent. wikipedia.orgwikiwand.com For instance, the addition of a phenethylmagnesium halide to the carbonyl group results in the formation of a tertiary alcohol, where a phenethyl side chain has been added to the carbonyl carbon. wikipedia.orgwikiwand.com This reaction underscores the accessibility of the carbonyl carbon to potent carbon-based nucleophiles.

Similarly, in related 4-aryl-4-(dimethylamino)cyclohexan-1-one systems, the reaction with phenethyl Grignard reagents has been shown to produce the corresponding amino alcohols. nih.gov The general mechanism for these additions involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

The stereochemical outcome of nucleophilic additions to cyclohexanone rings is often influenced by steric hindrance. Generally, small nucleophiles tend to approach from the axial direction to avoid steric interactions with the axial hydrogens at the C2 and C6 positions. However, the presence of bulky substituents on the ring can alter this preference.

Enol and Enolate Chemistry

Like other ketones possessing α-hydrogens, this compound has the potential to form enols and enolates under acidic or basic conditions, respectively. The formation of an enol involves the tautomerization of the ketone, resulting in a compound with a carbon-carbon double bond and a hydroxyl group. The enol content of cyclohexanones is generally higher than that of acyclic or smaller-ring ketones, a phenomenon attributed to the relief of ring strain in the enol form. scispace.com

The generation of an enolate, a potent nucleophile, occurs through the deprotonation of an α-hydrogen by a strong base. However, in the case of this compound, the α-carbons are symmetrically equivalent, meaning only one enolate can be formed. The formation of enol acetates from prochiral 4,4-disubstituted cyclohexanones has been demonstrated, which proceeds through an enolate intermediate. rsc.org This suggests that this compound could similarly be converted to its enol acetate.

It is important to note that the presence of the bulky p-tolyl and dimethylamino groups at the C4 position may sterically hinder the approach of a base to the α-hydrogens, potentially affecting the rate of enolate formation. Asymmetric deprotonation of protected 4-hydroxycyclohexanones using chiral lithium amides has been shown to proceed with moderate to good enantioselectivity, indicating that even with substitution at the C4 position, enolate formation is a viable reaction pathway. researchgate.net

Reductions and Conversion to Hydroxyl Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 4-(dimethylamino)-4-(p-tolyl)cyclohexanol. This transformation can be achieved using various reducing agents, with metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. masterorganicchemistry.com

The stereochemistry of the resulting alcohol is a key consideration in the reduction of substituted cyclohexanones. The reduction of 4-tert-butylcyclohexanone, a well-studied analog, provides insight into the likely stereochemical outcome for the target molecule. With a small reducing agent like sodium borohydride, the hydride nucleophile preferentially attacks the carbonyl group from the axial direction to avoid steric hindrance from the axial hydrogens at C2 and C6. tamu.eduacs.org This leads to the formation of the equatorial alcohol as the major product. tamu.eduacs.org Conversely, bulkier reducing agents, such as L-Selectride, tend to approach from the more open equatorial face, resulting in the axial alcohol as the predominant isomer. tamu.eduacs.org

Given the structural similarities, it is expected that the reduction of this compound with sodium borohydride would primarily yield the trans-4-(dimethylamino)-4-(p-tolyl)cyclohexanol, where the hydroxyl group is in the equatorial position relative to the p-tolyl group.

Amine Group Reactivity

The tertiary dimethylamino group imparts basic and nucleophilic character to the molecule.

Nucleophilic Substitution Reactions

The synthesis of various N-alkyl-arylcyclohexylamines has been reported, indicating that the nitrogen of the amino group in this class of compounds is accessible for alkylation. nih.gov However, the steric hindrance around the nitrogen atom, due to its position on a quaternary carbon and the presence of the bulky p-tolyl and cyclohexyl groups, might reduce its nucleophilicity compared to less hindered tertiary amines.

Protonation Behavior and Acidochromism in Related Systems

As a tertiary amine, the dimethylamino group is basic and will be protonated in the presence of an acid to form a tertiary ammonium (B1175870) salt. The basicity of arylcyclohexylamines is a well-established characteristic, and their protonation state is crucial for their biological activity and solubility. wikipedia.orgpsychonautwiki.orgwikiwand.com

Acidochromism, a change in color upon a change in pH, is a phenomenon observed in molecules where protonation or deprotonation alters the electronic structure, thereby affecting the absorption of light. This is often seen in compounds containing a chromophore with an acidic or basic functional group. While there is no specific report on the acidochromism of this compound, related systems offer some insights. For instance, some dyes containing a dimethylamino group exhibit solvatochromism, where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. A similar principle could apply to the protonation of this compound, where the protonated form might exhibit a different UV-Vis absorption spectrum compared to the free base due to the alteration of the electronic properties of the nitrogen atom and its influence on the aromatic ring.

Regioselective Transformations of the Cyclohexanone Ring

The cyclohexanone moiety provides reactive sites amenable to various chemical modifications. The presence of a quaternary carbon at the C4 position, bearing both a dimethylamino and a p-tolyl group, sterically and electronically influences the reactivity of the adjacent positions.

The carbon atoms alpha to the carbonyl group (C2 and C6) are susceptible to deprotonation by a strong base to form an enolate, which can then act as a nucleophile. Research has demonstrated the feasibility of regioselective alkylation at the C2 position of this compound.

In a documented procedure, the ketone is treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium enolate. Subsequent reaction with an alkyl halide, such as methyl iodide, introduces an alkyl group at the C2 position. The reaction is carried out in an inert solvent like tetrahydrofuran (B95107) (THF). The use of LDA ensures the rapid and complete formation of the kinetic enolate, favoring substitution at the less sterically hindered C2/C6 position. The reaction with methyl iodide yields 2-methyl-4-dimethylamino-4-(p-tolyl)cyclohexanone. NMR analysis of the product suggests a cis relationship between the newly introduced 2-methyl group and the 4-dimethylamino group.

Table 1: Alkylation of this compound at the C2-Position

| Reactant | Reagents | Solvent | Product | Yield |

| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide | Tetrahydrofuran (THF) | 2-Methyl-4-dimethylamino-4-(p-tolyl)cyclohexanone | 39% |

Data sourced from patent literature describing the synthesis and functionalization of related compounds.

The carbonyl group of this compound is a prime site for condensation reactions to form a new carbon-carbon double bond, specifically an exocyclic double bond. While specific examples of such reactions on this particular compound are not extensively documented in readily available scientific literature, the general principles of well-established olefination reactions are applicable.

The Wittig reaction, for instance, involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This method is highly effective for converting ketones into alkenes. wikipedia.org For this compound, a reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to yield 4-(dimethylamino)-4-(p-tolyl)-1-methylenecyclohexane. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react readily with ketones. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org

The Knoevenagel condensation is another relevant transformation, typically involving the reaction of a ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction would result in an α,β-unsaturated product following a dehydration step. wikipedia.org

While these reactions are standard procedures for the olefination of ketones, their application to this compound would need to consider the potential for steric hindrance from the bulky substituents at the C4 position and the basicity of the dimethylamino group, which might interfere with the basic conditions often employed in these reactions.

Rearrangement Processes (e.g., Dimroth Rearrangement in related purine (B94841) chemistry)

A review of the scientific literature does not indicate that this compound undergoes significant rearrangement processes under typical conditions. The carbon skeleton of the cyclohexanone ring is generally stable.

The Dimroth rearrangement is a well-known process in organic chemistry, but it is specific to certain nitrogen-containing heterocyclic compounds, such as 1,2,3-triazoles and some pyrimidines. nih.govnrochemistry.com This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms through a ring-opening and ring-closing sequence. nih.gov For example, in certain 1-alkyl-2-iminopyrimidines, the reaction proceeds through the addition of water, ring opening to an aminoaldehyde, and subsequent ring closure to yield an isomerized product. nih.gov The structural and electronic requirements for the Dimroth rearrangement are not present in the this compound molecule, which is a carbocyclic ketone. Therefore, the Dimroth rearrangement is not a relevant or expected transformation for this compound.

Stereochemical Investigations and Conformational Dynamics

Cyclohexanone (B45756) Ring Conformation Analysis

The cyclohexanone ring is not planar and adopts several conformations to relieve ring strain. The most stable and well-studied of these are the chair conformations.

Substituted cyclohexanones, like their cyclohexane (B81311) counterparts, predominantly exist in a chair conformation. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The chair conformation undergoes a process called ring-flipping, where axial substituents become equatorial and vice-versa.

Due to the presence of the sp2-hybridized carbonyl carbon, the cyclohexanone ring is slightly distorted from the ideal chair geometry of cyclohexane. This leads to other possible conformations such as the twist-boat and half-chair, though the chair conformation is generally the most stable.

In substituted cyclohexanes, there is a strong preference for bulky substituents to occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. These are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

For 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, both the dimethylamino and the p-tolyl groups are located on the same carbon. In a chair conformation, one of these bulky groups must occupy an axial position while the other is equatorial. The relative steric bulk of the dimethylamino group versus the p-tolyl group will determine the favored conformation. Generally, larger groups have a stronger preference for the equatorial position. The energy difference between the two possible chair conformers (one with the p-tolyl group axial and the other with the dimethylamino group axial) will dictate the equilibrium distribution.

The energy barrier for the ring-flip process in substituted cyclohexanones is influenced by the nature of the substituents. This barrier must be overcome for the interconversion between the two chair forms.

Interactive Data Table: Conformational Preferences of C4-Substituents

| Substituent | Position 1 | Position 2 | Favored Conformer | Reason |

| p-Tolyl | Axial | Equatorial | Conformer with p-tolyl equatorial | Minimization of 1,3-diaxial steric strain due to the larger size of the p-tolyl group compared to the dimethylamino group. |

| Dimethylamino | Equatorial | Axial |

Influence of Stereochemistry on Reaction Pathways

The stereochemical arrangement of substituents on the cyclohexanone ring significantly influences the course of chemical reactions. The accessibility of the carbonyl group for nucleophilic attack is dependent on the conformation of the ring and the steric hindrance posed by the substituents.

For instance, in the reduction of substituted cyclohexanones, the stereochemical outcome (the formation of axial vs. equatorial alcohols) is often governed by the direction of nucleophilic attack. Bulky nucleophiles tend to attack from the less hindered equatorial face, leading to the formation of an axial alcohol. Conversely, smaller nucleophiles may preferentially attack from the axial face, resulting in an equatorial alcohol. The presence of the bulky substituents at the C4 position in this compound would be expected to influence the facial selectivity of such reactions. The specific orientation of the p-tolyl and dimethylamino groups in the dominant chair conformation will sterically bias the approach of reagents to the carbonyl group at C1.

Furthermore, the development of stereoselective syntheses for derivatives of 4-amino-4-arylcyclohexanones is often driven by the desire to control the three-dimensional structure to achieve specific biological activities. nih.gov

Diastereoselective Outcomes in Alkylation Reactions

The alkylation of enolates derived from cyclohexanones is a fundamental carbon-carbon bond-forming reaction. The stereochemical course of this reaction is highly dependent on the conformation of the enolate and the direction of approach of the electrophile. For a substituted cyclohexanone like this compound, the formation of an enolate can occur on either side of the carbonyl group, at the C2 or C6 position.

The stereoselectivity of the alkylation of cyclohexanone enolates is often governed by the principle of minimizing steric hindrance. In a conformationally rigid system, the electrophile will preferentially approach from the less hindered face of the enolate. For a chair-like transition state, axial alkylation is often favored as it avoids the steric repulsion that would occur with equatorial substituents during an equatorial approach.

However, specific experimental data on the diastereoselective alkylation of this compound is not extensively documented in publicly available research. General principles suggest that the bulky 4,4-disubstitution would likely influence the planarity of the enolate and the steric environment around the alpha-carbons, thereby directing the stereochemical outcome of any alkylation reaction. The precise ratios of diastereomeric products resulting from such reactions would require dedicated experimental investigation.

Computational Chemistry and Advanced Theoretical Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Theoretical investigations using QM and DFT are standard practice for elucidating the fundamental characteristics of a molecule. These computational methods provide insights that are complementary to experimental data and are essential for rational drug design and understanding chemical reactivity.

Geometry Optimization and Equilibrium Structures

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, known as the equilibrium structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclohexanone (B45756) ring, as well as the orientation of the dimethylamino and p-tolyl substituents. While the general chemical structure is known, specific optimized coordinates from computational studies are not available in the reviewed literature.

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the optimized structure and to assign specific spectral bands to the motions of particular functional groups. Such an analysis for this compound would provide a detailed vibrational fingerprint of the molecule. However, no such theoretical vibrational analysis or its correlation with experimental spectra for this specific compound has been found in published research.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions with biological targets. DFT calculations are particularly powerful for exploring these aspects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. Specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the available scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map identifies regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP analysis would highlight the electrostatic potential around the carbonyl group, the nitrogen atom of the dimethylamino group, and the aromatic ring, providing crucial insights into its intermolecular interactions. Unfortunately, no published MEP analysis for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Inter-Orbital Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which represents stabilizing hyperconjugative interactions. An NBO analysis of this compound would quantify the strength of various intramolecular interactions, such as those involving the lone pair of electrons on the nitrogen atom and the pi-system of the aromatic ring. This information is vital for a deep understanding of the molecule's electronic configuration and stability. Regrettably, no NBO analysis specific to this compound has been reported in the accessible literature.

Prediction of Material Properties

Computational methods are also employed to predict the material properties of molecules like this compound, particularly in the realm of optics.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemistry can predict these properties, guiding the synthesis of new materials. acs.org For organic molecules, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties. sci-hub.st

Solvatochromism and Acidochromism Modeling

Solvatochromism, the change in the color of a solution with a change in solvent polarity, and acidochromism, a color change in response to a change in pH, are phenomena that can be modeled computationally. These studies provide insights into the solute-solvent interactions and the electronic transitions of the molecule. acs.org

For molecules with polar groups like the dimethylamino and ketone functionalities in this compound, changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the UV-Visible absorption spectra. researchgate.net Computational models can simulate these shifts by considering the solvent as a continuous dielectric medium or by explicit inclusion of solvent molecules. Similarly, the protonation or deprotonation of the amine group in acidic or basic conditions can be modeled to predict the spectral changes associated with acidochromism. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and conformational flexibility of molecules.

Force Field Development for Stereoselectivity Predictions

For chiral molecules or those with stereocenters, predicting the stereoselectivity of reactions is crucial. This can be achieved through the development of specialized force fields for molecular mechanics simulations. nd.edu A force field is a set of parameters that describes the potential energy of a system of atoms. researchgate.net

While there is no specific force field reported for this compound, the general principles of force field development for cyclic amines and ketones are applicable. rsc.orgrsc.org These often involve fitting parameters to high-level quantum mechanical calculations or experimental data to accurately reproduce molecular geometries, vibrational frequencies, and energy differences between stereoisomers. researchgate.net Such force fields can then be used in molecular dynamics simulations to predict the preferred products of a reaction. nd.edu

Conformational Search Algorithms

These algorithms systematically or stochastically explore the potential energy surface of the molecule to find stable conformers. For substituted cyclohexanones, the chair conformation is often the most stable. researchgate.net The orientation of the substituents (axial vs. equatorial) significantly impacts the conformational energy due to steric interactions. sapub.org For this compound, computational analysis would be necessary to determine the preferred orientation of the dimethylamino and p-tolyl groups.

Synthetic Utility and Chemical Diversification

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of its constituent parts makes 4-(dimethylamino)-4-(p-tolyl)cyclohexanone a significant building block in organic synthesis, particularly for constructing pharmacologically relevant scaffolds.

This compound belongs to the arylcyclohexylamine class, a group of compounds known for their diverse biological activities. wikipedia.orgsmolecule.comwikipedia.org An arylcyclohexylamine is characterized by a cyclohexylamine (B46788) structure with an aryl group attached to the same carbon as the amine. wikipedia.org This compound serves as a prototypical scaffold from which a multitude of derivatives can be accessed. The synthetic value lies in the ability to chemically modify both the ketone and the dimethylamino group to produce a library of new substituted arylcyclohexylamines. For instance, reduction of the ketone to a hydroxyl group or its reaction with Grignard reagents to introduce new carbon chains are common strategies to diversify the core structure and modulate biological effects. wikipedia.orgsmolecule.comwikiwand.com

The ketone functionality is a key reactive site for cyclization reactions, enabling the synthesis of various heterocyclic systems. This positions this compound as a valuable precursor for creating a range of advanced compounds.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds or α,β-unsaturated ketones with hydrazine (B178648) derivatives is a classical and widely used method for pyrazole (B372694) synthesis. mdpi.comorganic-chemistry.org The ketone group in this compound can react with hydrazine or substituted hydrazines in the presence of a suitable reagent to undergo cyclocondensation, leading to the formation of spiro-fused or otherwise complex pyrazole derivatives. mdpi.comdergipark.org.tr

Isoxazoles: Isoxazoles can be synthesized by the reaction of a ketone with hydroxylamine (B1172632) or its salts. nih.gov The ketone moiety of this compound can first be converted to its corresponding oxime, which can then undergo cyclization or rearrangement to form an isoxazole (B147169) ring. organic-chemistry.org Alternatively, direct condensation with hydroxylamine under specific conditions can yield isoxazole structures. nih.govresearchgate.net

Pyridines: Various methods exist for pyridine (B92270) synthesis starting from ketone precursors. These often involve condensation reactions with ammonia (B1221849) or amines in the presence of other reagents or catalysts to build the pyridine ring. organic-chemistry.orgnih.gov The cyclohexanone (B45756) ring itself can be a template for constructing the pyridine heterocycle through ring-expansion or rearrangement strategies under specific oxidative or catalytic conditions.

Pyrimidines: While direct one-step synthesis from a simple ketone is less common, ketones are often key starting materials for creating the necessary precursors for pyrimidine (B1678525) synthesis, such as β-dicarbonyl compounds or α,β-unsaturated systems, which can then be cyclized with urea (B33335) or amidine derivatives. mdpi.com

Oxadiazines: The synthesis of 1,3,4-oxadiazines can be achieved through methods like the cycloaddition of N-acyldiazenes with enol ethers or allenoates. nih.govresearchgate.net Although not a direct precursor, this compound could be transformed into a suitable intermediate, for example, by conversion to an acylhydrazide derivative, which could then participate in cyclization reactions to form the oxadiazine ring. nih.gov

Benzodiazepines: A well-established route to 1,5-benzodiazepines involves the acid-catalyzed condensation of a ketone with an o-phenylenediamine. nih.gov In this reaction, two molecules of the amine condense with one molecule of the ketone to form the seven-membered diazepine (B8756704) ring. This compound is a suitable ketone for this transformation, which would lead to the formation of a novel spiro-benzodiazepine derivative. nih.govresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Reagents | Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine, Substituted Hydrazines | Cyclocondensation |

| Isoxazole | Hydroxylamine | Condensation/Cyclization |

| Pyridine | Ammonia, Amines | Condensation/Rearrangement |

| Benzodiazepine | o-Phenylenediamine | Condensation |

| Oxadiazine | (Multi-step) Acylhydrazides | Cyclization |

| Pyrimidine | (Multi-step) Urea, Amidines | Cyclocondensation |

Strategies for Functional Group Interconversion and Derivatization

The presence of three distinct functional moieties—ketone, tertiary amine, and an activated aromatic ring—allows for selective chemical modifications.

The carbonyl group is a highly versatile site for chemical reactions.

Ketal Formation: The ketone can be protected by converting it into a ketal. This is typically achieved by reacting the ketone with an alcohol or a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.org This reaction is reversible and is often used to mask the reactivity of the ketone while other parts of the molecule are being modified. A patent for related compounds specifically describes the formation of the ethylene ketal of this compound by reacting it with ethylene glycol in the presence of an acid catalyst, yielding the corresponding ketal hydrochloride salt. google.com

Oxime Formation: The ketone readily reacts with hydroxylamine (NH₂OH) or its salts to form an oxime, replacing the C=O group with a C=N-OH group. organic-chemistry.org This transformation not only alters the electronic and steric properties of the molecule but also provides a new functional group that can serve as an intermediate for further reactions, such as the Beckmann rearrangement or as a precursor for the synthesis of isoxazoles. organic-chemistry.org

The tertiary amine provides a site for N-centered reactions.

Quaternization: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can react with alkylating agents, such as methyl iodide or other alkyl halides, to form a quaternary ammonium (B1175870) salt. smolecule.com This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and biological properties.

Nucleophilic Attack: While the dimethylamino group itself is a poor leaving group, its quaternization can convert it into a better one. The resulting quaternary ammonium salt can then potentially undergo nucleophilic substitution reactions, allowing for the displacement of the nitrogen-containing group by other nucleophiles, although this may require harsh conditions.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

While these reactions are standard for tolyl compounds, specific documented examples of their application directly to the this compound molecule are not prevalent in the reviewed literature.

Table 2: Functional Group Interconversions and Derivatizations

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Ketone | Ketal Formation | Ethylene Glycol, Acid Catalyst | Ketal |

| Ketone | Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Ketone | Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Ketone | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Dimethylamino | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| p-Tolyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-aryl |

| p-Tolyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-aryl |

Exploration in Materials Science for Functional Molecules

The synthesis of fluorescent probes often relies on molecules with specific photophysical properties, such as high quantum yields and sensitivity to their environment. Typically, these probes incorporate a fluorophore, a recognition site, and a linker. While the 4-amino-4-arylcyclohexanone scaffold could potentially serve as a building block for such probes, there is a notable absence of studies detailing the development of fluorescent probes derived from this compound. Research in the broader field of fluorescent probe development is extensive, with many studies focusing on various heterocyclic and aromatic structures. However, the specific application of this compound for such purposes has not been documented.

The table below summarizes the general components of a fluorescent probe, for which the utility of this compound has yet to be explored.

| Probe Component | Function | Potential Role for this compound |

| Fluorophore | Emits light upon excitation | The arylcyclohexanone core itself is not a known fluorophore. It would likely need to be chemically modified or conjugated with a fluorescent moiety. |

| Recognition Site | Binds to the target analyte | The amino or ketone groups could potentially be functionalized to create a specific binding site. |

| Linker | Connects the fluorophore and recognition site | The cyclohexyl ring could act as a rigid or flexible spacer depending on the synthetic strategy. |

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is often associated with a significant change in dipole moment upon excitation, a characteristic of molecules with strong electron donor-acceptor systems connected by a π-conjugated bridge. The dimethylamino group (donor) and the tolyl-cyclohexanone system (potential acceptor) in this compound could theoretically give rise to NLO properties.

However, a review of the literature indicates that the NLO properties of this compound have not been investigated. Research into organic NLO materials is an active field, but it has predominantly focused on other classes of compounds with more extended π-systems and stronger donor-acceptor pairs. The potential of the 4-amino-4-arylcyclohexanone scaffold in this area remains speculative in the absence of experimental or theoretical studies.

The following table outlines key parameters for evaluating NLO materials, none of which have been reported for this compound.

| NLO Property | Description | Status for this compound |

| First Hyperpolarizability (β) | A measure of the second-order NLO response at the molecular level. | Not reported in the literature. |

| Second Harmonic Generation (SHG) Efficiency | The efficiency of converting incident light of a certain frequency to light of double that frequency. | Not reported in the literature. |

| Third-Order Susceptibility (χ(3)) | A measure of the third-order NLO response, relevant for applications like optical switching. | Not reported in the literature. |

Future Research Trajectories and Unexplored Chemical Horizons

Development of Enantioselective Synthetic Routes

The presence of a stereocenter at the C4 position of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, which is achiral in its current form, presents a significant opportunity for the development of enantioselective synthetic routes. ncats.io The differential pharmacological activity of enantiomers is a well-established principle in drug design. The synthesis of individual enantiomers of this compound could lead to the discovery of agents with improved potency and reduced off-target effects.

Future research could focus on several promising strategies:

Asymmetric Transfer Hydrogenation (ATH): This technique has been successfully employed for the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives using bifunctional ruthenium catalysts. mdpi.com A similar strategy could be adapted, potentially involving a prochiral precursor to this compound, to selectively produce one enantiomer over the other. mdpi.com

Organocatalysis: The use of chiral small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.org An organocatalytic approach, for instance, could involve the asymmetric Michael addition of a suitable precursor to an α,β-unsaturated system, thereby establishing the chiral center at the C4 position with high enantioselectivity. beilstein-journals.org

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly specific and environmentally benign approach to chiral synthesis. researchgate.net The use of enzymes such as lipases for the kinetic resolution of a racemic mixture of a precursor alcohol or the desymmetrization of a prochiral diketone intermediate could be explored. Combining a keto reductase and an amine transaminase in a one-pot cascade reaction is another avenue for the stereoselective synthesis of aminocyclohexanols, which could be oxidized to the desired chiral cyclohexanone (B45756). researchgate.net

Investigation of Unconventional Reaction Pathways for the Cyclohexanone Core

The classical synthetic routes to 4-aryl-4-aminocyclohexanones, while effective, often involve multiple steps and may not be the most efficient or versatile. nih.gov Exploring unconventional reaction pathways for the construction of the substituted cyclohexanone core could unlock new synthetic possibilities and provide access to a wider range of analogues.

Potential areas of investigation include:

Tandem Photocatalyzed Annulation: Modern synthetic methods, such as the combination of light-driven carbene and photoredox catalysis, offer novel disconnections for the formation of cyclic ketones. nih.gov A formal [5+1] cycloaddition strategy could be devised to construct the α,β-disubstituted cyclohexanone core in a convergent manner under mild conditions. nih.gov

Cationic Cyclizations: The use of strong acids to promote the cyclization of alkynol or enyne derivatives can be a powerful method for constructing cyclohexanone rings. organic-chemistry.org Designing a suitable acyclic precursor that could undergo a regioselective cationic cyclization to form the 4,4-disubstituted cyclohexanone skeleton is a promising, albeit challenging, direction.

Novel Ring-Forming Strategies from Acyclic Precursors: Research into new ways to form the cyclohexanone ring from readily available starting materials is ongoing. For example, a Dieckmann-type cyclization of a suitably substituted dicarboxylic acid ester could be explored. organic-chemistry.org Another approach could involve the intramolecular addition of acyl radicals generated from N-(acyloxy)phthalimide esters to double bonds. organic-chemistry.org

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and for the rational design of new ones. While standard spectroscopic techniques (NMR, IR, MS) are indispensable, the application of more advanced methods could provide unprecedented insight into the intricacies of reactions involving this compound and its derivatives.

Future research should leverage techniques such as:

In-situ Spectroscopic Monitoring: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process NMR (Proton Nuclear Magnetic Resonance) would allow for the real-time tracking of reactant consumption, intermediate formation, and product generation. This data is invaluable for understanding reaction kinetics and identifying transient or unstable intermediates.

Advanced Mass Spectrometry Techniques: Methods such as electrospray ionization (ESI) and cold-spray ionization mass spectrometry can be used to gently ionize and detect reaction intermediates, including catalytic species and transition state analogues. This can help to piece together complex catalytic cycles.

Two-Dimensional and Advanced NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe the through-space proximity of atoms, providing crucial information about the conformation and stereochemistry of the molecule and its intermediates in solution. researchgate.net This would be particularly useful in understanding the conformational dynamics of the cyclohexanone ring.

A course on advanced spectroscopic techniques would cover the principles and applications of various methods including ionization and fluorescence spectroscopy, coincidence electron and ion imaging, and x-ray spectroscopic techniques, which could all be applied to study the physicochemical properties and reaction dynamics of this compound. datanose.nl

Expanding the Scope of Derivatization for Novel Chemical Entities

The existing literature indicates that derivatization of this compound can lead to compounds with significantly altered pharmacological profiles. wikipedia.orgwikiwand.com A systematic and expanded exploration of derivatization is a key trajectory for discovering novel chemical entities.

Future efforts could be directed towards:

Modification of the Aryl Ring: The para-tolyl group offers several avenues for modification. Introduction of various electron-donating or electron-withdrawing substituents could modulate the electronic properties of the molecule and its interaction with biological targets. Furthermore, replacement of the tolyl group with other aromatic or heteroaromatic systems could lead to compounds with entirely new pharmacological activities. The synthesis of m-hydroxyphenyl derivatives has already been shown to introduce narcotic antagonist activity. nih.gov

Alteration of the Amino Substituent: The dimethylamino group is a critical pharmacophoric element. Systematic variation of the alkyl groups on the nitrogen atom (e.g., from methyl to larger alkyl or cyclic groups) has been shown to influence activity. nih.gov Exploring a wider range of amino substituents, including the incorporation of the nitrogen into various heterocyclic systems, is a logical next step.

Reactions at the Ketone Moiety: The ketone functionality is a prime handle for derivatization. As previously noted, Grignard reactions to form tertiary alcohols can dramatically increase analgesic potency. wikipedia.orgwikiwand.comsmolecule.com Other reactions, such as reductive amination to form corresponding cyclohexylamines, or the formation of oximes, hydrazones, and other ketone derivatives, could yield compounds with novel biological properties.

Bioisosteric Replacement: The strategic replacement of atoms or functional groups with others that have similar physical or chemical properties is a powerful strategy in drug design. For instance, replacing the carbon atoms in the cyclohexanone ring or the tolyl group with silicon could lead to novel analogues with altered metabolic stability and pharmacokinetic profiles. nih.gov

Computational Exploration of Uncharted Reactivity and Conformational Dynamics

In silico methods have become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the exploration of reaction landscapes before undertaking costly and time-consuming experimental work.

Future computational studies on this compound should focus on:

Conformational Analysis: The cyclohexanone ring can exist in various conformations, such as chair and boat forms. researchgate.net A thorough computational study using methods like Density Functional Theory (DFT) could elucidate the preferred conformation of the molecule and how this is influenced by the substituents. researchgate.net This is crucial as the three-dimensional shape of the molecule is a key determinant of its biological activity.

Modeling of Reaction Mechanisms: Computational chemistry can be used to model the reaction pathways for the synthesis and derivatization of the compound. This can help to understand the energetics of different routes, identify transition states, and predict the stereochemical outcome of reactions. Such studies can guide the development of more efficient and selective synthetic methods.

Virtual Screening and Docking Studies: If a biological target for this compound is known or hypothesized, molecular docking studies can be performed to predict how it and its virtual derivatives bind to the active site of the receptor. This can help to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Prediction of Physicochemical and ADMET Properties: Computational tools can be used to predict properties such as solubility, lipophilicity, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This information is critical in the early stages of drug development to identify candidates with favorable drug-like properties.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone, and how are intermediates characterized?

Methodological Answer:

A feasible synthetic route involves a Mannich-type reaction or condensation between p-tolylcyclohexanone derivatives and dimethylamine. For example:

- Step 1 : React 4-(p-tolyl)cyclohexanone with dimethylamine hydrochloride in the presence of formaldehyde under acidic conditions to introduce the dimethylamino group .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure using NMR (¹H/¹³C) and FT-IR to verify ketone (C=O stretch ~1700 cm⁻¹) and tertiary amine (absence of N-H stretch) functionalities .

- Step 3 : Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DOE) to maximize yield .

Advanced Question: How can computational modeling predict stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict stereoselectivity during cyclization or amine addition. For example:

- Simulate the energy landscape of possible diastereomers arising from axial vs. equatorial dimethylamino group placement .

- Compare computed NMR chemical shifts with experimental data to validate stereochemical assignments .

- Use AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) to propose alternative pathways and evaluate thermodynamic feasibility .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm for p-tolyl), cyclohexanone carbonyl (δ ~210 ppm in ¹³C), and dimethylamino protons (singlet at δ 2.2–2.5 ppm) .

- HPLC-MS : Confirm purity (>98%) and molecular ion peak ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions if single crystals are obtained (e.g., using slow evaporation in ethanol) .

Advanced Question: How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer:

- Perform kinetic studies to identify rate-limiting steps (e.g., amine nucleophilicity, solvent effects) using in-situ FT-IR or HPLC monitoring .

- Analyze batch-to-batch variability via multivariate analysis (e.g., PCA) to isolate critical parameters (e.g., moisture levels, catalyst loading) .

- Compare solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance amine reactivity but could promote side reactions like enolization .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Refer to SDS guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact with skin. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for irritation .

- Waste disposal : Incinerate in approved facilities; do not pour into drains. Stabilize residues with inert adsorbents (e.g., vermiculite) before disposal .